molecular formula C18H22N4O5 B13964068 Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate

Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate

Cat. No.: B13964068
M. Wt: 374.4 g/mol
InChI Key: CVRRPWPHPVBQPZ-UHFFFAOYSA-N
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Description

Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, which undergoes nucleophilic substitution reactions.

    Introduction of the Aminobenzyl Group: This step involves the reaction of the pyrimidine core with 4-aminobenzylamine under controlled conditions.

    Esterification: The final step includes the esterification of the carboxylate group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((4-aminophenyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate
  • Ethyl 2-((4-methylbenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate

Uniqueness

Ethyl 2-((4-aminobenzyl)amino)-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. The presence of the aminobenzyl group and the ethoxy-oxoethoxy moiety can confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C18H22N4O5

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 2-[(4-aminophenyl)methylamino]-4-(2-ethoxy-2-oxoethoxy)pyrimidine-5-carboxylate

InChI

InChI=1S/C18H22N4O5/c1-3-25-15(23)11-27-16-14(17(24)26-4-2)10-21-18(22-16)20-9-12-5-7-13(19)8-6-12/h5-8,10H,3-4,9,11,19H2,1-2H3,(H,20,21,22)

InChI Key

CVRRPWPHPVBQPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC(=NC=C1C(=O)OCC)NCC2=CC=C(C=C2)N

Origin of Product

United States

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